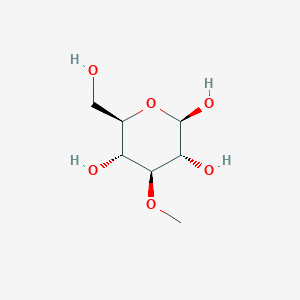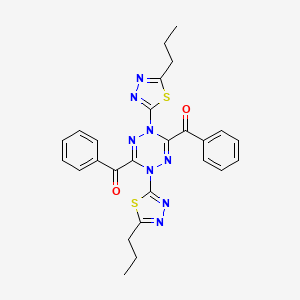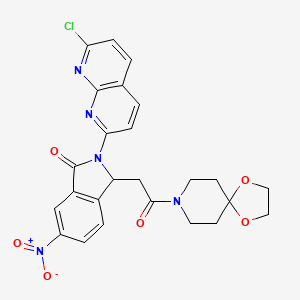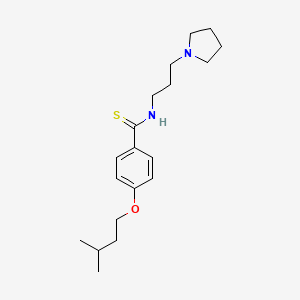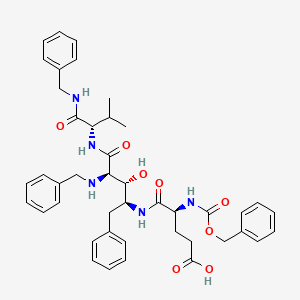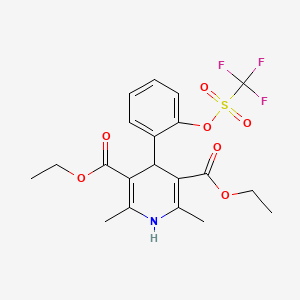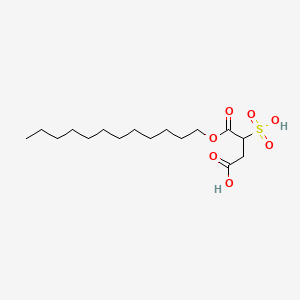
3-Ethyl-2-((3-methyl-3H-benzothiazol-2-ylidene)methyl)naphtho(2,1-d)thiazolium toluene-p-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Etil-2-((3-metil-3H-benzotiazol-2-ilideno)metil)nafto(2,1-d)tiazolium p-toluensulfonato es un compuesto orgánico complejo que pertenece a la clase de compuestos benzotiazolium. Estos compuestos son conocidos por sus diversas aplicaciones en varios campos, incluyendo la química, la biología y la medicina.
Métodos De Preparación
La síntesis de 3-Etil-2-((3-metil-3H-benzotiazol-2-ilideno)metil)nafto(2,1-d)tiazolium p-toluensulfonato implica varios pasos. Un método común incluye la condensación de 3-metil-2(3H)-benzotiazolona con un derivado de naftoquinona apropiado en condiciones ácidas. La reacción típicamente requiere un solvente como el tolueno y un catalizador como el ácido p-toluensulfónico para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Este compuesto experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los sulfoxidos o sulfones correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, lo que resulta en la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan grupos funcionales específicos dentro de la molécula. Los reactivos comunes para estas reacciones incluyen haluros y aminas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
3-Etil-2-((3-metil-3H-benzotiazol-2-ilideno)metil)nafto(2,1-d)tiazolium p-toluensulfonato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de varios compuestos orgánicos y como reactivo en reacciones químicas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico, particularmente en el tratamiento de ciertas enfermedades debido a sus propiedades químicas únicas.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales, incluyendo polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 3-Etil-2-((3-metil-3H-benzotiazol-2-ilideno)metil)nafto(2,1-d)tiazolium p-toluensulfonato implica su interacción con objetivos moleculares y vías específicas. La estructura del compuesto le permite unirse a ciertas proteínas o enzimas, modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de señalización celular. Los objetivos moleculares y vías exactas involucrados dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Cuando se compara con otros compuestos similares, 3-Etil-2-((3-metil-3H-benzotiazol-2-ilideno)metil)nafto(2,1-d)tiazolium p-toluensulfonato destaca por su combinación única de porciones nafto y benzotiazolium. Compuestos similares incluyen:
3-Etil-2-metil-1,3-benzotiazol-3-io 4-metilbencenosulfonato: Este compuesto comparte una estructura de benzotiazolium similar, pero carece de la porción nafto.
3-Metil-2(3H)-benzotiazolona: Este compuesto es un derivado de benzotiazolium más simple sin la estructura nafto adicional.
Derivados de nafto[2,1-d]tiazolium: Estos compuestos tienen estructuras nafto similares, pero pueden diferir en sus sustituyentes y propiedades químicas generales.
Propiedades
Número CAS |
84434-30-0 |
|---|---|
Fórmula molecular |
C29H27N2O3S3+ |
Peso molecular |
547.7 g/mol |
Nombre IUPAC |
(2Z)-3-ethyl-2-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]benzo[g][1,3]benzothiazole;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C22H19N2S2.C7H8O3S/c1-3-24-18-13-12-15-8-4-5-9-16(15)22(18)26-21(24)14-20-23(2)17-10-6-7-11-19(17)25-20;1-6-2-4-7(5-3-6)11(8,9)10/h4-14H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1; |
Clave InChI |
NJFAXGXALHPHCH-UHFFFAOYSA-N |
SMILES isomérico |
CCN\1C2=C(C3=CC=CC=C3C=C2)S/C1=C\C4=[N+](C5=CC=CC=C5S4)C.CC1=CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=CC4=[N+](C5=CC=CC=C5S4)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



